

Experimental Protocol & Key Data from the Phase I Study

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Compound Focus: Ridaforolimus

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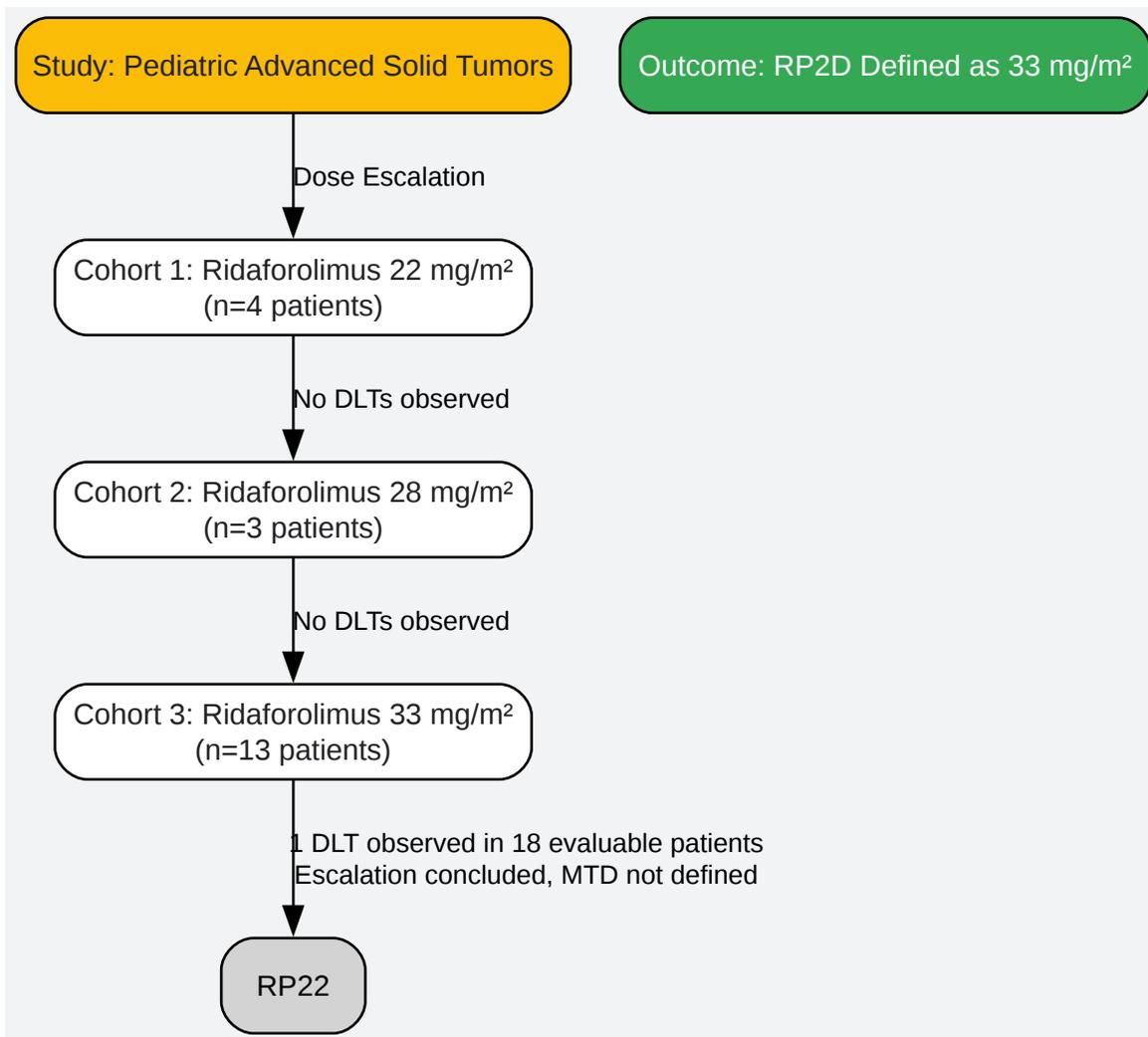
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The provided evidence comes from a phase 1, multicenter, open-label study (NCT01431534) designed to determine the maximum tolerated dose (MTD) and RP2D of oral **ridaforolimus** in children [1] [2].

Study Design & Dosage Escalation

The study involved pediatric patients aged 6 to <18 years with advanced solid tumors. The dosing regimen and escalation scheme are summarized in the workflow below.



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Safety and Tolerability Profile

The study concluded that oral **ridaforolimus** was well-tolerated in pediatric patients. The most frequent treatment-related adverse events (AEs) were manageable and primarily Grade 1 or 2 in severity [1].

The table below summarizes the common treatment-related adverse events (occurring in $\geq 40\%$ of patients) from the phase I study.

Adverse Event	Grade (CTCAE)	Frequency
Stomatitis	1-2	$\geq 40\%$ [1]

Adverse Event	Grade (CTCAE)	Frequency
Thrombocytopenia	1-2	≥40% [1]
Hypertriglyceridemia	1-2	≥40% [1]
Increased Alanine Aminotransferase (ALT)	1-2	≥40% [1]
Fatigue	1-2	≥40% [1]
Hypercholesterolemia	1-2	≥40% [1]
Anemia	1-2	≥40% [1]
Increased Aspartate Aminotransferase (AST)	1-2	≥40% [1]

Only one dose-limiting toxicity (DLT) was observed during the study: a **Grade 3 increase in alanine aminotransferase** in one patient at the 33 mg/m² dose level [1].

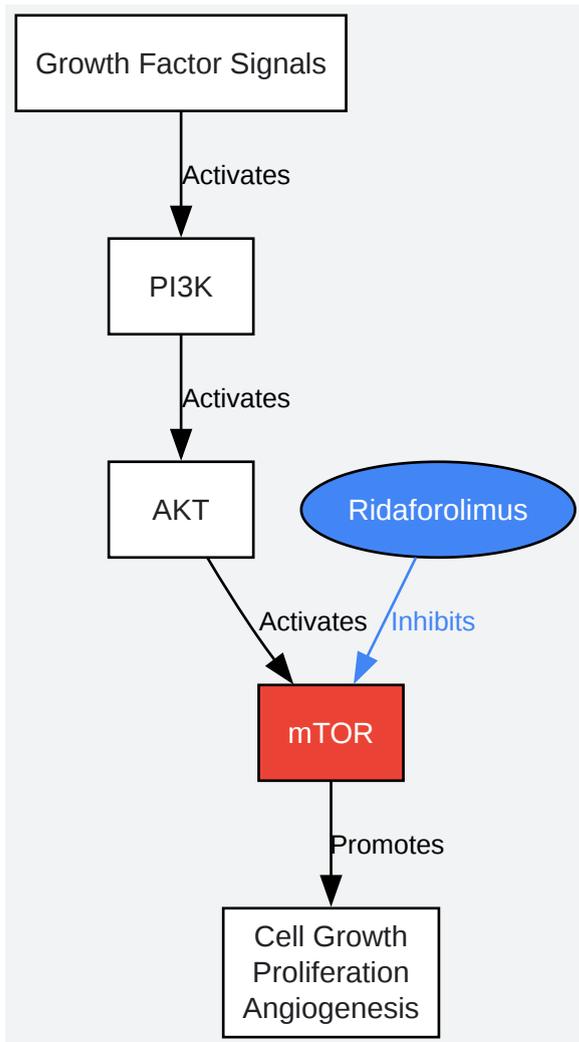
Pharmacokinetics and Antitumor Activity

- **Pharmacokinetics: Ridaforolimus** exposure at the 28 mg/m² and 33 mg/m² dose levels exceeded the target exposure levels established in adults [1].
- **Antitumor Activity:** While the primary goal was dose-finding, antitumor activity was observed. In the 33 mg/m² cohort, two patients (one with pineoblastoma and one with diffuse intrinsic pontine glioma) achieved stable disease for 12 and 46 cycles, respectively [1].

Scientific Rationale: mTOR Inhibition in Pediatric Cancers

Ridaforolimus is a potent and selective inhibitor of the mammalian target of rapamycin (mTOR), a serine/threonine kinase that acts as a central regulator of cell growth, proliferation, and angiogenesis via the PI3K/AKT pathway [1]. The rationale for investigating **ridaforolimus** in pediatric solid tumors is strong.

The diagram below illustrates the simplified signaling pathway and the mechanism of action of **ridaforolimus**.



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Dysregulation of the PI3K/AKT/mTOR pathway is implicated in the tumorigenesis of several pediatric malignancies [1]. Preclinical evidence shows that mTOR inhibition can decrease VEGF expression and reduce tumor angiogenesis, suggesting a promising therapeutic strategy, particularly for sarcomas [1].

Application Notes for Researchers

- **Dosing Calculation:** The dose must be calculated individually for each patient using Body Surface Area (BSA). The standard BSA formula (e.g., Mosteller: $BSA (m^2) = \sqrt{[height (cm) \times weight (kg)]}$ /

3600]) should be used [3]. The calculated BSA is then multiplied by the RP2D (33 mg/m²) to determine the total daily dose.

- **Safety Monitoring:** Implement a robust monitoring protocol. This should include:
 - **Weekly blood counts** to monitor for thrombocytopenia and anemia.
 - **Regular liver function tests** (ALT, AST) to detect transaminitis.
 - **Fasting lipid panels** to check for hypertriglyceridemia and hypercholesterolemia.
 - **Clinical oral assessments** for stomatitis, with proactive management plans.
- **Combination Therapy Potential:** The favorable toxicity and pharmacokinetic profile of oral **ridaforolimus** suggests it may be suitable for investigation in combination therapies [1]. For example, a separate phase 1 study explored its combination with the IGF-1R antibody dalotuzumab, based on the rationale that IGF-1R inhibition can abrogate feedback activation of AKT induced by mTOR inhibition [4].

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